(E)-3-(5-Bromothiophen-2-YL)acrylic acid
Description
(E)-3-(5-Bromothiophen-2-YL)acrylic acid (CAS: 851814-28-3; Molecular Weight: 265.31 g/mol) is a brominated thiophene derivative featuring an acrylic acid moiety. It is widely used in organic synthesis, particularly in the preparation of heterocyclic compounds such as 2-bromothieno[3,2-c]pyridin-4(5H)-one via reactions with ethyl chloroformate and sodium azide . Its commercial availability in varying quantities (1g to 5g) underscores its utility in pharmaceutical and materials research . The bromothiophene ring contributes to π-conjugation and electron-withdrawing effects, while the acrylic acid group enhances reactivity in coupling reactions and hydrogen bonding.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(5-bromothiophen-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAWXLDSXIIUFC-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Br)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural and Functional Differences
Heterocycle Substitution :
- Replacing the thiophene ring with furan (e.g., (E)-3-(5-bromofuran-2-yl)acrylic acid) reduces aromaticity due to oxygen's lower electronegativity compared to sulfur. This alters electronic properties and reactivity in cross-coupling reactions .
- Thiophene derivatives generally exhibit higher thermal stability and stronger π-π stacking interactions, making them preferable in materials science .
Substituent Effects: Trifluoromethyl groups (e.g., in (E)-3-(4-bromophenyl)-2-(trifluoromethyl)acrylic acid) increase acidity (pKa ~1.5–2.5) and metabolic resistance, which is advantageous in drug design .
Cyano-substituted analogs (e.g., (E)-2-Cyano-3-(5-(4-methoxyphenyl)thiophen-2-yl)acrylic acid) exhibit extended conjugation, useful in photovoltaic applications .
Physicochemical Properties
- Solubility : The acrylic acid moiety confers water solubility at basic pH, while bromine and aromatic rings dominate hydrophobicity. Ethoxy and trifluoromethyl analogs show lower solubility in polar solvents .
- Thermal Stability : Thiophene-based compounds generally decompose above 200°C, whereas furan derivatives are less stable (~150°C) due to weaker heterocyclic bonds .
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